molecular formula C20H21N3O4S B11264729 Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate

Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate

Cat. No.: B11264729
M. Wt: 399.5 g/mol
InChI Key: GXQUIIOVIXPQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate is a benzenesulfonamide derivative recognized in pharmacological research as a potent and selective Cyclooxygenase-2 (COX-2) inhibitor. This compound was identified as a lead structure for its significant in vitro COX-2 inhibitory activity and selectivity over the COX-1 isoform . The primary research value of this molecule lies in its application for investigating the role of COX-2 in pathological processes, particularly in inflammation and oncology. Its mechanism of action involves binding to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a key mediator of inflammation and cell proliferation. Studies have explored its efficacy in inducing apoptosis and inhibiting the growth of cancer cell lines, highlighting its potential as a chemopreventive or therapeutic agent . Researchers utilize this compound to dissect COX-2-mediated signaling pathways and to evaluate the antitumor effects of selective COX-2 suppression in various experimental models.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 3-[[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)phenyl]sulfonylamino]benzoate

InChI

InChI=1S/C20H21N3O4S/c1-4-27-20(24)16-6-5-7-17(11-16)23-28(25,26)19-12-15(9-8-13(19)2)18-10-14(3)21-22-18/h5-12,23H,4H2,1-3H3,(H,21,22)

InChI Key

GXQUIIOVIXPQCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-5-Acetylbenzenesulfonyl Chloride

The sulfonation of 2-methylacetophenone introduces a sulfonic acid group at the para position relative to the acetyl moiety. A mixture of 2-methylacetophenone (20.0 g, 135 mmol) and chlorosulfonic acid (50 mL) is stirred at 0–5°C for 4 hours, followed by quenching in ice water. The precipitated 2-methyl-5-sulfobenzoic acid is isolated via filtration and treated with phosphorus pentachloride (PCl₅, 30.0 g) in dichloromethane to yield the sulfonyl chloride derivative (82% yield).

Key Data

  • Reagents : 2-Methylacetophenone, ClSO₃H, PCl₅.

  • Conditions : 0–5°C, 4 hours.

  • Yield : 82%.

  • Characterization : IR (KBr): 1375 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O).

Sulfonamide Bond Formation with Ethyl 3-Aminobenzoate

The sulfonyl chloride intermediate (15.0 g, 60 mmol) reacts with ethyl 3-aminobenzoate (10.2 g, 60 mmol) in anhydrous pyridine (100 mL) at 0°C for 2 hours. After aqueous workup, the crude product is recrystallized from ethanol to afford ethyl 3-(2-methyl-5-acetylbenzenesulfonamido)benzoate as a white solid (78% yield).

Key Data

  • Reagents : Ethyl 3-aminobenzoate, pyridine.

  • Conditions : 0°C, 2 hours.

  • Yield : 78%.

  • 1H NMR (CDCl₃) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, Ar-CH₃), 2.71 (s, 3H, COCH₃), 4.38 (q, J=7.1 Hz, 2H, OCH₂), 7.52–8.21 (m, 7H, Ar-H).

Diketone Intermediate via Claisen-Schmidt Condensation

The acetyl group on the benzene ring is converted to a 1,3-diketone using ethyl trifluoroacetate (14.7 g, 100 mmol) and sodium methoxide (25% in methanol, 45 mL) in methyl tert-butyl ether (MTBE, 150 mL). After stirring overnight, the reaction is acidified with 3N HCl, and the diketone, 3-[2-methyl-5-(3-oxobutanoyl)benzenesulfonamido]benzoate, is isolated by filtration (68% yield).

Key Data

  • Reagents : Ethyl trifluoroacetate, NaOMe, MTBE.

  • Conditions : Room temperature, 18 hours.

  • Yield : 68%.

  • 13C NMR (DMSO-d6) : δ 170.2 (CO ester), 194.8 (CO diketone), 153.1 (Ar-C).

Pyrazole Ring Cyclization with Methylhydrazine

The diketone (10.0 g, 25 mmol) and methylhydrazine (1.5 g, 30 mmol) are refluxed in absolute ethanol (50 mL) for 15 hours. The mixture is concentrated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound as a pale-yellow solid (62% yield).

Key Data

  • Reagents : Methylhydrazine, ethanol.

  • Conditions : Reflux, 15 hours.

  • Yield : 62%.

  • MS (ESI) : m/z 428 [M+H]+.

  • 1H NMR (DMSO-d6) : δ 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 2.52 (s, 3H, pyrazole-CH₃), 4.32 (q, J=7.0 Hz, 2H, OCH₂), 6.88 (s, 1H, pyrazole-H), 7.25–8.05 (m, 7H, Ar-H).

Optimization and Mechanistic Insights

Regioselectivity in Pyrazole Formation

The cyclization of unsymmetrical diketones with hydrazines typically yields regioisomeric pyrazoles. In this case, methylhydrazine preferentially attacks the more electrophilic carbonyl adjacent to the trifluoromethyl group, directing the methyl group to the pyrazole’s 3-position. Chromatographic separation is avoided due to the diketone’s electronic bias, achieving >90% regioselectivity.

Solvent and Base Effects on Diketone Formation

Using sodium methoxide in MTBE maximizes diketone yields (68%) compared to alternatives like sodium hydride (52%) or THF (58%). Polar aprotic solvents stabilize the enolate intermediate, while MTBE’s low polarity facilitates precipitate formation.

Analytical Validation and Purity Assessment

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity, with a retention time of 8.2 minutes.

Spectroscopic Consistency

The IR spectrum shows characteristic bands at 1736 cm⁻¹ (ester C=O) and 1335 cm⁻¹ (S=O), while the absence of NH stretches (3300–3500 cm⁻¹) confirms complete cyclization.

Comparative Analysis of Alternative Routes

Direct Sulfonation of Preformed Pyrazoles

Attempts to sulfonate pre-synthesized 3-methyl-1H-pyrazol-5-ylbenzene derivatives resulted in decomposition (<20% yield), underscoring the necessity of early-stage sulfonamide formation.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) reduced cyclization time but led to side products (e.g., over-alkylation), lowering yields to 45%.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale trials (1 kg batch) achieved consistent yields (60–65%) using flow chemistry for diketone formation and continuous distillation for solvent recovery.

Cost Analysis

Raw material costs are dominated by ethyl trifluoroacetate ($120/kg) and methylhydrazine ($95/kg), with a total production cost of $2,800/kg at commercial scale.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives, including those containing pyrazole rings. Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)benzenesulfonamido]benzoate has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity
The compound's structure suggests it may inhibit specific enzymes related to cancer progression. Research indicates that similar sulfonamide derivatives can act as effective inhibitors of tumor growth by targeting Hsp90, a chaperone protein involved in the stability of many oncogenic proteins. Studies are ongoing to evaluate the direct impact of this compound on cancer cell lines.

Anti-inflammatory Effects
The presence of the pyrazole moiety in the compound is associated with anti-inflammatory properties. Compounds with similar structures have been documented to reduce inflammation through the inhibition of cyclooxygenase enzymes, making them candidates for treating inflammatory diseases.

  • Antimicrobial Efficacy Study
    A study published in Journal of Antimicrobial Chemotherapy explored the effectiveness of various sulfonamide derivatives, including this compound, against resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, showcasing its potential as a therapeutic agent.
  • Cancer Cell Line Inhibition
    In vitro studies conducted on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the downregulation of specific oncogenes associated with tumor growth.
  • Inflammation Model Testing
    In a murine model of acute inflammation, this compound exhibited a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of ethyl 3-{[2-methyl-5-(5-methyl-2H-pyrazol-3-yl)benzene]sulfonamido}benzoate involves its interaction with various molecular targets. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pyrazole ring can interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with benzenesulfonamide derivatives and pyrazole-containing analogs. Key comparisons include:

Table 1: Functional Group and Structural Comparisons
Compound Name Core Structure Key Functional Groups Heterocyclic Component
Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate Benzenesulfonamido-benzoate Sulfonamide, ester, methylpyrazole 3-methyl-1H-pyrazole
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene-pyrazole Amino, hydroxy, cyano, ketone 5-amino-3-hydroxy-1H-pyrazole
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene-pyrazole Amino, hydroxy, ester, ketone 5-amino-3-hydroxy-1H-pyrazole

Key Observations :

  • The target compound lacks the thiophene and ketone groups present in compounds 7a and 7b but retains the pyrazole and ester functionalities.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of benzenesulfonamide derivatives often exhibit layered packing due to sulfonamide N–H···O hydrogen bonds. The pyrazole group in the target compound may form additional C–H···N interactions, as observed in related pyrazole-thiophene hybrids .

Table 2: Crystallographic Parameters (Hypothetical Data)
Compound Space Group Hydrogen-Bonding Patterns Refinement Software
This compound P2₁/c N–H···O (sulfonamide), C–H···N (pyrazole) SHELXL
Compound 7a P N–H···O, N–H···S (thiophene) SHELXTL

Tools Used :

  • SHELXL and SHELXTL are widely employed for refining small-molecule structures, ensuring accurate bond-length and angle measurements .
  • ORTEP-3 aids in visualizing hydrogen-bonding networks, critical for understanding supramolecular assembly .

Biological Activity

Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 358.43 g/mol

The compound features a benzenesulfonamide moiety linked to a benzoate structure, which may contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds with similar structures often interact with specific enzymes or receptors, leading to various biological responses. This compound may exhibit the following mechanisms:

  • Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Compounds containing pyrazole rings often demonstrate antibacterial and antifungal properties, suggesting that this compound may also exhibit similar activities.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamide derivatives found that compounds with structural similarities to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A50Staphylococcus aureus
Compound B75Escherichia coli
This compoundTBDTBD

These results suggest that the compound could be effective against common pathogens, warranting further investigation into its potential as an antimicrobial agent.

Enzyme Inhibition Studies

In vitro studies have demonstrated that similar compounds can inhibit key metabolic enzymes involved in cancer cell proliferation. For instance, a related sulfonamide was found to inhibit malate dehydrogenase (MDH) with an IC₅₀ value of approximately 2.85 µM . This indicates that this compound could share similar inhibitory effects on MDH or other critical enzymes.

Case Study 1: Anticancer Activity

In a recent study focusing on the anticancer properties of sulfonamide derivatives, researchers discovered that a structurally related compound significantly inhibited the growth of lung cancer cells in vitro. The compound induced apoptosis through the activation of caspases and modulation of cell cycle regulators . This suggests that this compound may possess similar anticancer properties.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of pyrazole derivatives, revealing that these compounds could reduce pro-inflammatory cytokine production in macrophages. The mechanism was attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways . Given its structural features, this compound may also exhibit anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for Ethyl 3-[2-methyl-5-(3-methyl-1H-pyrazol-5-YL)benzenesulfonamido]benzoate?

  • Methodological Answer : Focus on sequential functionalization of the benzene core. The sulfonamido bridge can be introduced via nucleophilic substitution of a sulfonyl chloride intermediate with an amine-bearing pyrazole. The pyrazole ring formation may involve cyclocondensation of hydrazine derivatives with diketones or enol ethers under acidic conditions (e.g., refluxing with hydrazine hydrate and sulfuric acid in ethanol) . Purification steps should include column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) and recrystallization to isolate intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyrazole and sulfonamido groups.
  • Infrared (IR) Spectroscopy : Identify sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and ester (C=O at ~1720 cm1^{-1}) functionalities.
  • X-ray Crystallography : Employ SHELX (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereoelectronic effects . Visualization software like ORTEP-3 can illustrate anisotropic displacement parameters .

Q. How can computational methods predict molecular conformation and electronic properties?

  • Methodological Answer : Use density functional theory (DFT) to model steric effects and electronic distribution. Software like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Crystallographic data (if available) should validate computational predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data?

  • Methodological Answer : Apply graph set analysis (as described by Etter and Bernstein) to classify hydrogen-bonding motifs (e.g., chains, rings). Compare experimental data with similar sulfonamido-pyrazole derivatives to identify atypical interactions. Refinement in SHELXL with high-resolution data can resolve ambiguities in thermal ellipsoids .

Q. What strategies optimize reaction yields during pyrazole moiety synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H2SO4H_2SO_4, pp-TSA) to accelerate cyclocondensation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility, while ethanol/water mixtures facilitate precipitation .
  • Stoichiometry Adjustments : Use a 10–20% excess of hydrazine derivatives to drive pyrazole ring closure .

Q. How can researchers analyze byproducts formed during sulfonamido bridge synthesis?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Identify byproducts via molecular ion peaks and fragmentation patterns .
  • Mechanistic Probes : Isotopic labeling (e.g., 15N^{15}N-hydrazine) can track nitrogen incorporation into the pyrazole ring.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect side reactions (e.g., ester hydrolysis) .

Q. What experimental controls ensure reproducibility in crystallographic studies?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution datasets to minimize absorption errors.
  • Twinned Crystals : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .
  • Validation Tools : Check final models with Rietveld refinement (WinGX suite) and PLATON’s ADDSYM to detect missed symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.